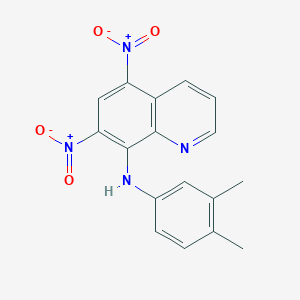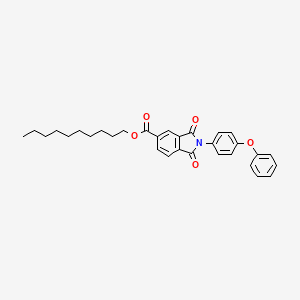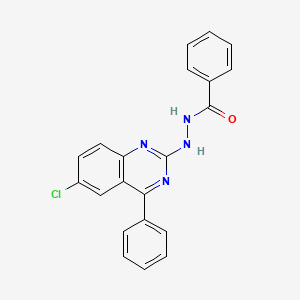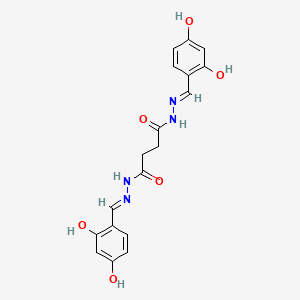![molecular formula C20H10Cl3FN2O2 B11709086 2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida es un compuesto orgánico complejo que pertenece a la clase de las benzamidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida típicamente implica reacciones de múltiples pasos. Un enfoque común incluye los siguientes pasos:
Formación del anillo benzoxazol: Este paso implica la ciclación de un precursor adecuado, como la 2-aminofenol, con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas.
Halogenación: La introducción de átomos de cloro y flúor en el anillo benzoxazol se puede lograr mediante reacciones de halogenación utilizando reactivos como el gas cloro o agentes fluorantes.
Amidación: El paso final implica el acoplamiento del benzoxazol halogenado con cloruro de 2,4-diclorobenzoílo en presencia de una base, como la trietilamina, para formar el compuesto benzamida deseado
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de halógeno (cloro y flúor) pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki o Heck, para formar moléculas más complejas
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como hidróxido de sodio o terc-butóxido de potasio en solventes apróticos polares.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Reacciones de acoplamiento: Catalizadores de paladio y ligandos apropiados en presencia de bases como carbonato de potasio
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la sustitución nucleófila puede producir varias benzamidas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos complejos.
Aplicaciones Científicas De Investigación
2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, como las propiedades antibacterianas, antifúngicas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lo convierte en un posible agente anticancerígeno .
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-dicloro-N-(2,4-diclorofenil)benzamida
- 2,3-dicloro-N-(2,4-diclorofenil)benzamida
- 2,4-dicloro-N-(2-(4-clorofenil)etil)benzamida
Singularidad
En comparación con compuestos similares, 2,4-dicloro-N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]benzamida es único debido a la presencia del anillo benzoxazol y la disposición específica de los átomos de halógeno.
Propiedades
Fórmula molecular |
C20H10Cl3FN2O2 |
|---|---|
Peso molecular |
435.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10Cl3FN2O2/c21-10-1-4-13(15(22)7-10)19(27)25-12-3-6-18-17(9-12)26-20(28-18)14-5-2-11(24)8-16(14)23/h1-9H,(H,25,27) |
Clave InChI |
ALCTYGHEUHXSDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)


![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)

![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
![Methyl 4-(2-{2-[4-(methoxycarbonyl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B11709090.png)
![5-(4-Butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)phenyl]pyridine](/img/structure/B11709095.png)
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
